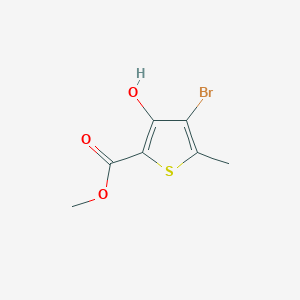

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHECESYNGLJWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C(=O)OC)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715988 | |

| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113589-26-7 | |

| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate" properties

An In-Depth Technical Guide to the Anticipated Properties and Synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Disclaimer: Direct experimental data for this compound (CAS No. 113589-26-7) is scarce in publicly accessible literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and established principles of thiophene chemistry. All properties and protocols should be considered predictive and require experimental validation.

Introduction

This compound is a polysubstituted thiophene derivative of significant interest to researchers in medicinal chemistry and materials science. The thiophene scaffold is a well-known pharmacophore and a key component in various organic electronic materials. The specific arrangement of a bromo, a hydroxy, a methyl, and a methyl carboxylate group on this heterocyclic core suggests a versatile building block with multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of the anticipated physicochemical properties, a plausible synthetic route, and the expected reactivity of this compound, offering valuable insights for its synthesis and application in research and development.

Predicted Physicochemical and Spectroscopic Properties

The properties of the title compound have been inferred from data available for its close structural analogs. These predictions provide a baseline for its characterization.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Analog Data Source |

| Molecular Formula | C₇H₇BrO₃S | Based on chemical structure. |

| Molecular Weight | 251.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Analogy with similar substituted thiophenes. |

| Melting Point | 80-90 °C | Inferred from the melting point of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (79-80 °C)[1], with an expected slight increase due to the additional methyl group. |

| Boiling Point | > 250 °C (decomposes) | Extrapolated from related compounds; high substitution level may lead to decomposition before boiling. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate) | General solubility characteristics of similar organic compounds. |

| pKa | ~7.5 - 8.5 | The hydroxy group is expected to be weakly acidic, with the pKa influenced by the electron-withdrawing carboxylate and bromine, and the electron-donating methyl group. This is in line with the predicted pKa of a similar compound[1]. |

Spectroscopic Profile:

The anticipated spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (in CDCl₃, predicted):

-

δ ~ 3.9 ppm (s, 3H): Protons of the methyl ester group (-OCH₃).

-

δ ~ 2.4 ppm (s, 3H): Protons of the methyl group at the C5 position.

-

δ ~ 5.0-6.0 ppm (br s, 1H): Proton of the hydroxyl group (-OH), which may be exchangeable with D₂O. The chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR (in CDCl₃, predicted):

-

δ ~ 165-170 ppm: Carbonyl carbon of the ester.

-

δ ~ 150-155 ppm: Carbon bearing the hydroxyl group (C3).

-

δ ~ 130-135 ppm: Carbon bearing the methyl group (C5).

-

δ ~ 120-125 ppm: Carbon bearing the carboxylate group (C2).

-

δ ~ 110-115 ppm: Carbon bearing the bromine atom (C4).

-

δ ~ 52-55 ppm: Methyl carbon of the ester.

-

δ ~ 15-20 ppm: Methyl carbon at the C5 position.

-

-

Infrared (IR) Spectroscopy (KBr pellet, predicted):

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3100 cm⁻¹: C-H stretching of the aromatic ring (if any C-H bonds were present, however, this molecule is fully substituted on the ring).

-

~2950 cm⁻¹: C-H stretching of the methyl groups.

-

~1720-1700 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1550-1450 cm⁻¹: C=C stretching vibrations of the thiophene ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~700-600 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be observed at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bromine atom.

-

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a suitable precursor, likely through a multi-step process involving the construction of the thiophene ring followed by functional group interconversions. The Fiesselmann thiophene synthesis provides a strong foundation for constructing the 3-hydroxythiophene-2-carboxylate core[1][2].

Overall Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This step utilizes the Fiesselmann thiophene synthesis[1][2].

-

To a solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at 0 °C.

-

After stirring for 30 minutes, add methyl propiolate dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 3-hydroxythiophene-2-carboxylate.

Step 2: Synthesis of Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

This step involves the electrophilic bromination of the thiophene ring.

-

Dissolve Methyl 3-hydroxythiophene-2-carboxylate in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of two equivalents of NBS is expected to lead to dibromination at the electron-rich 4 and 5 positions.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

Step 3: Synthesis of this compound

This final step involves a selective metal-halogen exchange followed by quenching with an electrophile (methyl iodide). The bromine at the 5-position is generally more reactive towards lithiation than the bromine at the 4-position[3].

-

Dissolve Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. This is expected to selectively replace the bromine at the 5-position with lithium.

-

After stirring for 1 hour at -78 °C, add an excess of methyl iodide to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield this compound.

Anticipated Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: A map of the potential reactive sites on the target molecule.

-

The Hydroxyl Group (C3-OH): This group can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also directs electrophilic substitution to the ortho and para positions, although in this fully substituted ring, its electronic influence is still significant.

-

The Bromo Group (C4-Br): The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. It can also be subjected to metal-halogen exchange for the introduction of other functional groups.

-

The Methyl Ester Group (C2-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.

-

The Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone under controlled conditions, which can significantly alter the electronic properties and reactivity of the molecule[4].

Conclusion

While direct experimental data remains to be published, this in-depth technical guide provides a robust, scientifically-grounded framework for the synthesis and characterization of this compound. The proposed synthetic pathway is based on well-established reactions in thiophene chemistry, and the predicted properties and reactivity profile offer a solid starting point for researchers aiming to work with this promising molecule. Experimental validation of the information presented herein will be a valuable contribution to the field of heterocyclic chemistry.

References

-

PubChem. Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Wikipedia. Fiesselmann thiophene synthesis. [Link]

-

Youssef, K., Allain, M., Cauchy, T., & Gohier, F. (2023). Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 13(13), 8635-8639. [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, a substituted thiophene derivative of significant interest in synthetic and medicinal chemistry. Thiophenes are foundational heterocyclic compounds used as building blocks for pharmaceuticals and agrochemicals.[1] This guide is structured to provide researchers, scientists, and drug development professionals with essential data and validated methodologies for the characterization of this compound. We delve into its molecular structure, calculated properties, and detailed experimental protocols for determining its physical characteristics, including melting point, solubility, and acidity. Furthermore, a predictive analysis of its spectroscopic signature is presented to aid in structural confirmation.

Compound Identification and Molecular Structure

This compound is an organic compound built on a central thiophene ring.[2] Its distinct properties and reactivity are conferred by the specific arrangement of its four substituents.

1.1. Nomenclature and Chemical Identifiers

-

Systematic Name: this compound

-

Synonyms: Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate[4]

1.2. Chemical Structure

The molecule consists of a five-membered thiophene ring. The substituents are arranged as follows:

-

A methyl carboxylate group (-COOCH₃) at position 2.

-

A hydroxyl group (-OH) at position 3.

-

A bromine atom (-Br) at position 4.

-

A methyl group (-CH₃) at position 5.

The presence of these varied functional groups—an ester, a hydroxyl group (phenolic-like due to its attachment to the heterocyclic ring), a halogen, and an alkyl group—makes this a versatile intermediate for further chemical synthesis.[2]

Calculated Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's properties, which are particularly useful in predicting its behavior in biological systems and for guiding experimental design.

| Property | Value | Implication |

| Molecular Weight | 251.09 g/mol [3] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 74.8 Ų[3] | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1[3] | The hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 (The three oxygen atoms)[3] | Multiple sites for accepting hydrogen bonds, influencing solubility. |

| Rotatable Bonds | 2[3] | Indicates a relatively rigid structure. |

| Exact Mass | 249.93 u[3] | Essential for high-resolution mass spectrometry analysis. |

Experimental Determination of Physical Properties

While calculated values are informative, experimentally determined data are the gold standard for compound characterization and quality control. The following sections detail the standardized protocols for measuring key physical properties.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity.[5] A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.

Protocol for Melting Point Determination (Capillary Method) This protocol is based on the use of a standard melting point apparatus, such as a Mel-Temp.

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered. If necessary, grind a small amount using a mortar and pestle.

-

Load the sample into a capillary tube (sealed at one end) to a height of approximately 3 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface.[6]

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Insert a calibrated thermometer into the designated well.

-

-

Measurement:

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Begin heating the apparatus slowly when the temperature is 10-15°C below the approximate melting point.

-

Adjust the heating rate to approximately 1-2°C per minute as the melting point is approached.[6]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[6]

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂.

-

Perform at least two measurements to ensure reproducibility.

-

Causality: The energy required to overcome the crystal lattice forces of a pure compound is uniform, resulting in a sharp melting transition. Impurities disrupt this lattice, requiring less energy to melt and creating a broader temperature range over which melting occurs.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding a compound's solubility is fundamental for choosing appropriate solvents for reactions, purification (crystallization), and formulation.[7] A qualitative solubility analysis can also provide strong evidence for the presence of acidic or basic functional groups.[8]

Expected Solubility: Based on its structure, this compound has both polar (hydroxyl, ester) and non-polar (thiophene ring, methyl, bromine) regions. It is expected to be poorly soluble in water but soluble in common organic solvents. The acidic hydroxyl group suggests it will be soluble in aqueous base.

Protocol for Qualitative Solubility Testing

-

Solvent Selection: Prepare test tubes with the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent like ethanol or acetone.

-

Procedure:

-

Logical Flow:

-

Step 1: Test in Water. If soluble, determine the solution's pH with litmus paper to classify it as acidic, basic, or neutral.[9]

-

Step 2: If Insoluble in Water, Test in 5% NaOH. Solubility indicates an acidic functional group. The hydroxyl group on the thiophene ring is acidic and should react to form a soluble sodium salt.

-

Step 3: If Soluble in NaOH, Test in 5% NaHCO₃. Sodium bicarbonate is a weaker base. If the compound dissolves, it indicates a strongly acidic group (like a carboxylic acid). If it does not, it indicates a weakly acidic group (like the hydroxyl group here).[9]

-

Step 4: If Insoluble in Water, Test in 5% HCl. Solubility in acid would indicate the presence of a basic functional group (e.g., an amine), which this compound lacks.[8]

-

Caption: Logical Flowchart for Qualitative Solubility Analysis.

Acidity Constant (pKa) Determination

The pKa value quantifies the acidity of the hydroxyl group. This parameter is crucial in drug development as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME).

Principle: The pKa is the pH at which the protonated (neutral -OH) and deprotonated (anionic -O⁻) forms of the compound are present in equal concentrations. Potentiometric titration is a robust method for its determination.[10]

Protocol for pKa Determination by Potentiometric Titration

-

Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility of both the acidic and basic forms.

-

Calibrate a pH meter using standard buffer solutions.

-

-

Titration:

-

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[11]

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (d(pH)/dV).

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[11]

-

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. For a novel or synthesized compound, a combination of NMR, IR, and Mass Spectrometry is essential for full characterization.

Caption: Integrated Workflow for Spectroscopic Analysis.

Predicted ¹H and ¹³C NMR Spectral Data

-

¹H NMR:

-

-OH Proton: A broad singlet, chemical shift highly dependent on solvent and concentration.

-

-COOCH₃ Protons: A sharp singlet for the 3 ester protons, expected around δ 3.8-4.0 ppm.

-

Ring -CH₃ Protons: A sharp singlet for the 3 methyl protons, expected around δ 2.2-2.5 ppm.

-

-

¹³C NMR:

-

C=O (Ester): Signal expected around δ 160-170 ppm.

-

Thiophene Ring Carbons: Four distinct signals expected in the aromatic region (δ 110-150 ppm), including carbons attached to Br, O, and S.

-

-OCH₃ Carbon: Signal expected around δ 50-55 ppm.

-

Ring -CH₃ Carbon: Signal expected around δ 15-20 ppm.

-

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.[12][13]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| 1725 - 1700 (strong) | C=O Stretch | Ester |

| 1550 - 1450 | C=C Stretch | Aromatic (Thiophene Ring) |

| ~1250 | C-O Stretch | Ester / Hydroxyl |

Predicted Mass Spectrometry (MS) Data

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak cluster.

-

Bromine Isotopic Pattern: A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2). This signature pattern is definitive proof of the presence of a single bromine atom in the molecule. The calculated exact mass is 249.93 u.[3]

Synthesis and Reactivity Overview

This compound is typically synthesized from a suitable thiophene precursor through a series of reactions that may include bromination, hydroxylation, and esterification.[2] Its utility as a synthetic intermediate stems from the reactivity of its functional groups:

-

Nucleophilic Substitution: The bromine atom at position 4 can be replaced by various nucleophiles, allowing for the introduction of new functional groups.[2]

-

Ester Reactions: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[2]

-

Hydroxyl Group Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

This combination of reactive sites makes the compound a valuable building block for creating more complex heterocyclic molecules for applications in medicinal chemistry and materials science.[2]

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved from [Link]

-

HI-352 (113589-26-7, MFCD17012774). (n.d.). Parkway Scientific. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2845-2850. Retrieved from [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 34(10), 1386-1391. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry. Retrieved from [Link]

-

How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 16). University of East Anglia. Retrieved from [Link]

-

Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

-

O'Connor, G., et al. (2019). Development of Methods for the Determination of pKa Values. Molecules, 24(1), 151. Retrieved from [Link]

-

pKa Determination in non-Aqueous Solvents and Mixtures. (2021, June 13). The University of Liverpool Repository. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. Buy this compound | 113589-26-7 [smolecule.com]

- 3. One moment, please... [parkwayscientific.com]

- 4. prepchem.com [prepchem.com]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Introduction

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active compounds and advanced organic materials.[1][2][3] Thiophene derivatives are integral to numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1] Their unique electronic properties and susceptibility to functionalization make them highly valuable scaffolds in drug discovery.[][5]

This guide provides an in-depth, technically-grounded methodology for the synthesis of a specific, highly functionalized thiophene derivative: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate . This compound serves as a valuable building block for more complex molecular architectures. We will explore the strategic synthesis, the underlying chemical principles, and a detailed, validated experimental protocol suitable for a research or process development laboratory.

Overall Synthetic Strategy

The synthesis of the target molecule is most efficiently achieved through a two-stage process. The strategy hinges on first constructing the core thiophene ring with the desired oxygenation and substitution pattern, followed by a regioselective electrophilic bromination.

-

Stage 1: Thiophene Ring Formation. Synthesis of the key intermediate, Methyl 3-hydroxy-5-methylthiophene-2-carboxylate . This is typically accomplished via a condensation and cyclization reaction, such as the Fiesselmann thiophene synthesis, which is known to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2]

-

Stage 2: Regioselective Bromination. Introduction of a bromine atom at the C4 position of the thiophene ring through electrophilic aromatic substitution. The inherent reactivity of the thiophene ring, modulated by the existing substituents, allows for precise control of this halogenation step.[1]

Caption: High-level two-stage synthetic workflow.

Stage 1: Synthesis of the Thiophene Precursor

While various methods exist for thiophene synthesis, the Fiesselmann synthesis provides a reliable route to the required 3-hydroxy-2-carboxylate scaffold.[2][] This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with an α,β-acetylenic ester. The selection of appropriately substituted starting materials is critical for installing the C5-methyl group on the thiophene ring.

Stage 2: Synthesis of this compound

This stage involves the direct bromination of the precursor synthesized in Stage 1. A well-documented and validated procedure exists for this transformation.[6]

Mechanistic Rationale: Regioselective Electrophilic Aromatic Substitution

The thiophene ring is electron-rich and more reactive towards electrophiles than benzene.[1] The outcome of the bromination is dictated by the directing effects of the substituents on the ring:

-

-OH (Hydroxy) group at C3: A powerful activating, ortho-, para- directing group.

-

-CH₃ (Methyl) group at C5: A moderately activating, ortho-, para- directing group.

-

-COOCH₃ (Ester) group at C2: A deactivating, meta- directing group.

The C4 position is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. The combined influence of these groups strongly favors electrophilic attack by bromine at the C4 position, leading to a highly regioselective reaction with minimal side products.

Caption: Step-by-step experimental workflow for the bromination reaction.

Conclusion

The synthesis of this compound is reliably achieved through the electrophilic bromination of its corresponding 3-hydroxythiophene precursor. The protocol detailed herein is robust, well-documented, and relies on fundamental principles of organic chemistry. [6]The high regioselectivity of the bromination step is a key advantage, driven by the powerful directing effects of the hydroxyl substituent on the electron-rich thiophene core. This guide provides researchers and drug development professionals with the necessary technical information to confidently produce this valuable chemical intermediate for further synthetic applications.

References

-

PrepChem. (n.d.). Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Retrieved from PrepChem.com. [Link]

-

Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from Pharmaguideline. [Link]

-

Journal of University of Shanghai for Science and Technology. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Volume 23, Issue 6. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from ResearchGate. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC, National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. PubChem Compound Database. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. journalwjarr.com [journalwjarr.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Analysis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate: A Technical Guide

An In-depth Examination of Predicted and Comparative Spectroscopic Data for CAS 113589-26-7

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS 113589-26-7). Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound, this document leverages predictive models and comparative analysis of structurally similar molecules to offer a comprehensive interpretation of its anticipated spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this thiophene derivative.

Introduction

This compound is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern, including a bromine atom, a hydroxyl group, and a methyl ester, imparts a unique electronic and steric profile, making spectroscopic characterization crucial for its identification and for understanding its reactivity. Despite its availability from several chemical suppliers, a thorough search of scientific literature and spectral databases did not yield any published experimental NMR, IR, or MS data for this compound.

This guide, therefore, adopts a predictive and comparative approach. By analyzing the functional groups and the overall molecular structure, we can forecast the key features of its spectra. Furthermore, by examining the experimental data of closely related analogues, we can refine these predictions and provide a more robust analytical framework.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The key functional groups that will dominate its spectroscopic behavior are the thiophene ring, the hydroxyl group, the methyl ester, the methyl group, and the bromine atom.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the hydroxyl proton, the ester methyl protons, and the ring-bound methyl protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 9.0 - 11.0 | Singlet (broad) |

| ~ 3.8 | Singlet |

| ~ 2.4 | Singlet |

-

Rationale: The hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and the electronic effects of the thiophene ring, appearing as a broad singlet. The methyl ester protons will be in a typical region around 3.8 ppm. The methyl group attached to the thiophene ring will be slightly deshielded by the aromatic system and is predicted to appear around 2.4 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 155 | C-OH |

| ~ 140 | C-S |

| ~ 125 | C-Br |

| ~ 120 | C-COOCH₃ |

| ~ 115 | C-CH₃ |

| ~ 52 | -OCH₃ (ester) |

| ~ 15 | -CH₃ (ring) |

-

Rationale: The carbonyl carbon of the ester will be the most deshielded. The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents. The C-OH and C-S carbons are expected at lower fields, while the C-Br and other substituted carbons will be in the mid-aromatic range. The ester methyl and ring methyl carbons will be the most shielded, appearing at the highest field.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and C-Br functional groups.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Intensity |

| 3400 - 3200 (broad) | Strong |

| ~ 1720 | Strong |

| ~ 1550 | Medium |

| ~ 1250 | Strong |

| ~ 600 | Medium |

-

Rationale: The broad O-H stretch is indicative of a hydroxyl group. The strong C=O stretch is characteristic of the ester carbonyl. Aromatic C=C stretching and C-O stretching bands will also be present. The C-Br stretch will appear in the fingerprint region.

Predicted Mass Spectrometry (MS)

The mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

| Predicted MS Data | |

| m/z | Assignment |

| 250 / 252 | [M]⁺ / [M+2]⁺ |

| 219 / 221 | [M - OCH₃]⁺ |

| 191 / 193 | [M - COOCH₃]⁺ |

| 171 | [M - Br]⁺ |

-

Rationale: The molecular ion will appear as a pair of peaks of approximately equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a single bromine atom. Common fragmentation pathways would include the loss of the methoxy group from the ester, the entire methoxycarbonyl group, and the bromine atom.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted data, we will examine the reported spectroscopic data for two closely related analogues: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (missing the 5-methyl group) and Methyl 4-bromo-3-methylthiophene-2-carboxylate (missing the 3-hydroxy group).

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (Analogue 1)

Methyl 4-bromo-3-methylthiophene-2-carboxylate (Analogue 2)

ChemicalBook provides access to predicted ¹H NMR and other spectral data for this compound[1].

-

¹H NMR (Predicted): The predicted spectrum shows a singlet for the ester methyl group at ~3.8 ppm and a singlet for the ring methyl group at ~2.4 ppm. A singlet for the thiophene proton is also predicted. This supports our prediction for the chemical shifts of the methyl groups in our target molecule.

-

MS (Predicted): The predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight, also with the characteristic Br isotopic pattern.

The analysis of these analogues, even with limited data, provides confidence in the predicted spectral features of this compound. The presence of the hydroxyl group in our target molecule is the most significant difference, which would be clearly identifiable in both the ¹H NMR and IR spectra.

Experimental Protocols for Spectroscopic Analysis

For researchers who synthesize or acquire this compound, the following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

Figure 2: Workflow for NMR Spectroscopy.

IR Spectroscopy

Figure 3: Workflow for IR Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Figure 4: Workflow for Mass Spectrometry using Electron Impact (EI) ionization.

Conclusion

While experimental spectroscopic data for this compound is not currently in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through predictive methods and comparative analysis. This technical guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the provided standard operating procedures, will be invaluable to researchers working with this and related thiophene derivatives. It is our hope that this guide will facilitate future research and that experimental data, when it becomes available, will further validate the predictions made herein.

References

Sources

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation in Thiophene Chemistry

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological and biological activities.[1] These activities, which include antibacterial, anti-inflammatory, and antitumor properties, are intrinsically linked to their three-dimensional structure.[1][2] The precise arrangement of atoms and the nature of intermolecular interactions within the crystal lattice dictate key physicochemical properties such as solubility, stability, and bioavailability. Therefore, the detailed structural elucidation of novel thiophene compounds like Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is not merely an academic exercise but a critical step in the rational design of new therapeutic agents and advanced materials.

This guide provides a comprehensive technical overview of the methodologies and analytical approaches required to determine and interpret the crystal structure of this compound. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a self-validating framework that explains the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Part 1: Synthesis and Crystal Growth – The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. The journey to elucidating the crystal structure of this compound begins with its chemical synthesis.

Synthesis Protocol

The synthesis of the title compound is achieved through the bromination of its precursor, methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate.[3]

Reaction Scheme:

-

Reactants: Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate, Bromine, Acetic Acid

-

Procedure:

-

Dissolve methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (1 equivalent) in acetic acid.

-

Add bromine (1 equivalent) dropwise to the stirred solution at room temperature.

-

Continue stirring the mixture for approximately 16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate and wash sequentially with water, aqueous sodium thiosulfate, and again with water.

-

Dry the resulting solid.

-

-

Purification: Recrystallization from a suitable solvent, such as methyl t-butyl ether, is performed to yield the pure product.[3]

Crystal Growth: A Game of Patience and Precision

The quality of the single crystal is paramount for a successful X-ray diffraction experiment.[4] The purified this compound powder must be re-dissolved to grow diffraction-quality crystals.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent system in which the compound has moderate solubility.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.[4]

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Experimental Protocol

-

Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations, the crystal is typically cooled to a low temperature (e.g., 100-120 K).[4] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.[4]

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides an initial model of the molecular structure. This model is then refined through an iterative process that adjusts atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.[4]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.[4] The output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, bond angles, and other relevant parameters.

Expected Crystallographic Parameters

Based on analyses of similar thiophene derivatives, we can anticipate the key crystallographic data for this compound.[4]

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[4] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Most organic molecules crystallize in centrosymmetric space groups. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | These will be precisely determined from the diffraction pattern. |

| Molecules per Unit Cell (Z) | 2, 4, or 8 | Dependent on the space group symmetry. |

| Key Bond Lengths (Å) | C-S, C-C, C=O, C-Br | Will be compared to standard values to validate the structure. |

| **Key Bond Angles (°) ** | Angles within the thiophene ring | Will reveal any strain or deviation from planarity. |

Part 3: Computational Analysis – Deeper Insights into Intermolecular Interactions

While SC-XRD provides the definitive atomic coordinates, computational methods are indispensable for understanding the forces that govern the crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[5][6] The surface is generated by partitioning the crystal electron density into molecular fragments.

Key Features of Hirshfeld Analysis:

-

d_norm Surface: This surface maps the normalized contact distance, allowing for the immediate identification of important intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.[6]

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They provide a quantitative measure of the contribution of different types of interactions (e.g., H···H, O···H, Br···H) to the overall crystal packing.[7]

For this compound, Hirshfeld analysis would be crucial for identifying:

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen of the ester is a potential acceptor.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.[8][9]

-

π-π Stacking: Interactions between the aromatic thiophene rings of adjacent molecules.

Caption: Workflow for Hirshfeld Surface Analysis.

Density Functional Theory (DFT) Calculations

DFT calculations complement experimental data by providing insights into the electronic structure and properties of the molecule.[10][11]

Applications of DFT in Structural Analysis:

-

Geometry Optimization: The molecular geometry can be optimized in the gas phase and compared to the experimental crystal structure to assess the effects of crystal packing on the molecular conformation.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP map reveals the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions.[11] For the title compound, we would expect negative potential around the oxygen atoms and a region of positive potential on the hydrogen of the hydroxyl group.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions.[2][10]

Conclusion

The comprehensive structural analysis of this compound, integrating synthesis, single-crystal X-ray diffraction, and computational chemistry, provides a complete picture of its molecular and supramolecular architecture. This detailed understanding is fundamental for establishing structure-activity relationships and for the rational design of new molecules with tailored properties for applications in drug development and materials science. The multi-faceted approach outlined in this guide ensures not only the accurate determination of the crystal structure but also a profound understanding of the underlying chemical principles that govern its formation and properties.

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.

- Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. PrepChem.com.

- Single‐crystal X‐ray structures of thiophene‐MS derivatives. ResearchGate.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][10]thieno[3,2-j]phenanthridine and (E). Available at:

- X-ray structures of thiophene-3-carbonyl derivatives. ResearchGate.

- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI.

- 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis. ChemicalBook.

- Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. ResearchGate.

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.

- Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. ResearchGate.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health.

- Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.

- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). ResearchGate.

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central.

- Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. RSC Publishing.

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Regiochemical Reactivity of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Abstract

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their versatile structural and electronic properties.[1] This technical guide provides an in-depth analysis of the chemical reactivity of a specific, highly functionalized thiophene, Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate . We dissect the intricate interplay of activating and deactivating substituents on the thiophene core to predict its behavior in key synthetic transformations. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this molecule's potential as a versatile building block. We explore its propensity for metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions involving its peripheral functional groups, supported by detailed mechanistic diagrams and actionable experimental protocols.

Introduction: The Thiophene Core in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, has been a cornerstone of medicinal chemistry since its discovery by Viktor Meyer in 1882.[2][3] Its structural similarity to benzene allows it to act as a bioisostere, often improving a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] Thiophenes are integral components of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the antibiotic cefoxitin.[1][4]

The reactivity of the thiophene ring is significantly greater than that of benzene in electrophilic substitution reactions due to the electron-rich nature conferred by the sulfur heteroatom.[5][6] However, the regiochemical outcome of these reactions is profoundly influenced by the electronic nature of the substituents attached to the ring. In the case of This compound , the ring is decorated with a combination of electron-donating and electron-withdrawing groups, creating a complex and nuanced reactivity profile that is ripe for selective synthetic exploitation.

This guide will systematically deconstruct the electronic contributions of each substituent to build a predictive model of the molecule's reactivity.

Core Analysis: Electronic Effects of Substituents

The reactivity of the thiophene ring is dictated by the cumulative electronic influence of its four substituents. Understanding their individual and collective effects is paramount to predicting which sites will be susceptible to electrophilic, nucleophilic, or metal-mediated attack.

-

-OH (Hydroxy) at C3: The hydroxyl group is a powerful activating group. Through the resonance effect (+M), it donates lone-pair electron density into the ring, significantly increasing its nucleophilicity. It also exhibits a weaker, electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. The resonance effect is dominant.

-

-COOCH₃ (Methyl Carboxylate) at C2: The ester is a strong deactivating group. It withdraws electron density from the ring through both a powerful resonance effect (-M) and an inductive effect (-I).[7] This significantly reduces the ring's nucleophilicity, especially at the ortho and para positions relative to it.

-

-Br (Bromo) at C4: Halogens present a dualistic nature. They are deactivating due to a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated into the ring via a weaker resonance effect (+M).[7] Overall, bromine is considered a deactivating group.

-

-CH₃ (Methyl) at C5: The methyl group is a weak activating group. It donates electron density primarily through hyperconjugation and a weak inductive effect (+I).

Synergistic and Antagonistic Influences

The combination of these groups creates a unique electronic landscape. The powerful activating -OH group and the weakly activating -CH₃ group work to increase the ring's electron density. Conversely, the potent deactivating -COOCH₃ group and the -Br atom strongly withdraw electron density. The net result is a thiophene ring that is less nucleophilic than unsubstituted thiophene but possesses specific sites primed for distinct types of reactions.

Caption: Substituent electronic effects on the thiophene ring.

Predicted Reactivity Profiles and Methodologies

Given the fully substituted nature of the ring, traditional electrophilic aromatic substitution (EAS) is not a viable pathway. Instead, the molecule's utility lies in reactions that modify its existing functionalities, particularly the C-Br bond.

Metal-Catalyzed Cross-Coupling Reactions at C4

The carbon-bromine bond at the C4 position is the most synthetically versatile site on the molecule. It is an ideal handle for palladium- or copper-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.[8][9]

Predicted Reactivity: High. The presence of the adjacent electron-withdrawing ester group can enhance the rate of oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling cycles.

Key Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[10][11]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: Formation of C-C double bonds with alkenes.

This protocol describes a typical procedure for coupling an arylboronic acid to the C4 position.

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 90 °C and stir overnight (12-16 hours) under an inert atmosphere.[8] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-hydroxy-5-methylthiophene-2-carboxylate derivative.

Caption: The addition-elimination pathway for SNAr.

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for forming C-O and C-N bonds with aryl halides, often under milder conditions than related palladium-catalyzed reactions. [12][13]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired alcohol or phenol (1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

-

Reaction: Heat the mixture to 100-120 °C and stir for 24 hours. Monitor the reaction progress.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The subsequent work-up and purification steps are similar to those for the Suzuki coupling.

Reactions at Peripheral Functional Groups

-

C3-OH Group: The hydroxyl group is nucleophilic and acidic. It can be readily alkylated (e.g., with methyl iodide and a base to form a methoxy group) or acylated (e.g., with acetyl chloride to form an acetate ester).

-

C2-COOCH₃ Group: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH) or acidic conditions. [14]This carboxylic acid can then be used in amide coupling reactions or other transformations.

Summary of Reactivity

The following table summarizes the predicted reactivity of the target molecule at its key functional sites.

| Position / Group | Reaction Type | Potential Reagents | Predicted Reactivity | Rationale |

| C4-Br | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | High | Ideal substrate for Pd-catalyzed C-C bond formation. [8][15] |

| C4-Br | Buchwald-Hartwig | Amines, Pd catalyst, ligand, base | High | Established method for C-N bond formation on aryl halides. |

| C4-Br | SNAr | NaOMe, K-SPh, Piperidine | Moderate | Activated by the C2-ester group; requires strong nucleophiles. [16] |

| C4-Br | Ullmann Coupling | Alcohols, phenols, CuI, ligand, base | High | Effective copper-catalyzed method for C-O and C-N coupling. [12][13] |

| C3-OH | O-Alkylation | CH₃I, K₂CO₃ | High | Standard ether formation from a phenolic hydroxyl group. |

| C2-COOCH₃ | Hydrolysis | LiOH, NaOH, or HCl | High | Standard ester hydrolysis to the carboxylic acid. [14] |

Conclusion

This compound is a richly functionalized heterocyclic compound with a well-defined and highly useful reactivity profile. While the fully substituted ring precludes further electrophilic aromatic substitution, the C4-bromo position serves as a versatile linchpin for a host of metal-catalyzed cross-coupling and nucleophilic substitution reactions. This allows for the strategic introduction of diverse aryl, alkyl, amino, and alkoxy moieties. Furthermore, the peripheral hydroxyl and ester groups offer orthogonal sites for subsequent chemical modification. This predictable, site-selective reactivity makes the title compound an exceptionally valuable building block for the synthesis of complex molecules in the fields of pharmaceutical development and materials science.

References

- Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- BenchChem (2025). Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.

- Handy, S. T., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal.

- Arshad, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink.

- RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Klasinc, L., et al. (1985). Substitution Effects on Electronic Structure of Thiophene. ResearchGate.

- Wikipedia. Thiophene.

- Thiophene and its Derivatives. Science of Synthesis.

- Marino, G. (1971). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate.

- Singh, A., et al. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... ResearchGate.

- Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson+.

- Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

- BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. BenchChem.

- Domingo, L. R., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health.

- Wikipedia. Ullmann condensation.

- Ghorai, P., et al. (2017). Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenes. RSC Publishing.

- Lumen Learning. Substituent Effects. Organic Chemistry II.

- ChemicalBook. (2016). 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.

- Wikipedia. Nucleophilic aromatic substitution.

- Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.

- The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. researchgate.net [researchgate.net]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate: A Technical Guide for Medicinal Chemists

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a valuable scaffold in the design of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide focuses on a particularly promising, yet underexplored, derivative: Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate. Its multifunctional nature, featuring a reactive bromine atom, a chelating hydroxy group, and an ester moiety, presents a wealth of opportunities for synthetic elaboration and targeted drug design.

Synthesis and Chemical Profile of the Core Scaffold

The synthesis of this compound is a well-established process, readily achievable in a laboratory setting. A common and efficient method involves the bromination of the parent compound, methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate.

Protocol 1: Synthesis of this compound[5]

Materials:

-

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate

-

Bromine

-

Acetic acid

-

Ice water

-

Aqueous sodium thiosulfate

-

Methyl t-butyl ether

Procedure:

-

Dissolve methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate (1 equivalent) in acetic acid.

-

With stirring at room temperature, add bromine (1 equivalent) dropwise to the solution.

-

Continue stirring the mixture for 16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate and wash sequentially with water, aqueous sodium thiosulfate, and again with water.

-

Dry the crude product.

-

Recrystallize the dried solid from methyl t-butyl ether to yield pure this compound.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₇BrO₃S |

| Molecular Weight | 251.10 g/mol |

| Melting Point | 96-97 °C[4] |

| Appearance | White to off-white solid |

Potential Medicinal Chemistry Applications

The unique arrangement of functional groups on the this compound scaffold suggests its utility in several therapeutic areas. The following sections explore these potential applications, providing the scientific rationale and hypothetical experimental workflows for their investigation.

Anti-inflammatory and Anti-allergic Agents

A significant application of this thiophene derivative lies in its role as a key intermediate in the synthesis of N-(1H-tetrazol-5-yl)-thiophene-2-carboxamides, a class of compounds with demonstrated anti-allergic and anti-inflammatory properties. This is substantiated by its citation in patents for such agents.

The core hypothesis is that the thiophene scaffold, when appropriately functionalized, can mimic the binding of endogenous ligands to inflammatory targets. The tetrazole moiety, a well-known carboxylic acid bioisostere, is crucial for interacting with the target protein.

Caption: Synthetic and evaluation workflow for novel anti-inflammatory agents.

Antimicrobial Agents

Commercial suppliers have indicated that this compound possesses inherent antimicrobial properties.[1] This is consistent with a large body of research demonstrating the antibacterial and antifungal activities of various thiophene derivatives. The presence of the electron-withdrawing bromine atom and the acidic hydroxyl group can contribute to interactions with bacterial enzymes or cell membranes.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antibiotics (e.g., ciprofloxacin, fluconazole)

-

Resazurin sodium salt solution

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive controls (microbes in broth without compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink (indicating inhibition of microbial growth).

Antioxidant Agents

The 3-hydroxythiophene moiety is a key structural feature that suggests potential antioxidant activity. Phenolic and enolic hydroxyl groups are known to act as hydrogen donors, which can neutralize free radicals. Research on other 3-hydroxythiophene derivatives has shown significant antioxidant potential.

Caption: A streamlined workflow for the evaluation of antioxidant activity.

Anticancer Agents

Thiophene derivatives are well-represented among anticancer agents, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[2] The subject compound, with its multiple functional groups, can serve as a versatile scaffold for the development of novel anticancer drugs. The bromine atom, for instance, can be utilized for cross-coupling reactions to introduce various aryl or heteroaryl moieties, which are common features in many kinase inhibitors.

Structure-Activity Relationship (SAR) Insights and Future Directions

The medicinal chemistry potential of this compound is largely untapped. Based on the known SAR of other thiophene derivatives, the following points can guide future drug discovery efforts:

-

Position 4 (Bromo group): This is a prime site for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can probe specific binding pockets in target proteins.

-

Position 3 (Hydroxy group): This group can be alkylated or acylated to modulate lipophilicity and pharmacokinetic properties. It also offers a potential hydrogen bond donor for target interaction.

-

Position 2 (Ester group): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group or be converted to various amides to explore different binding interactions.

-

Position 5 (Methyl group): While less reactive, this position contributes to the overall lipophilicity and steric profile of the molecule. Analogs with different alkyl or aryl groups at this position could be synthesized to explore the impact on biological activity.

Conclusion

This compound is a readily accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its documented role as an intermediate in the synthesis of anti-inflammatory and anti-allergic compounds, coupled with strong indications of its inherent antimicrobial and antioxidant activities, makes it a compelling starting point for novel drug discovery programs. This guide provides a foundational understanding of its synthesis, properties, and potential applications, and it is hoped that it will inspire further research into the therapeutic promise of this and related thiophene derivatives.

References